Ticagrelor DP1-d7
CAS No.:
Cat. No.: VC16673482
Molecular Formula: C14H24N4O4S
Molecular Weight: 351.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N4O4S |
|---|---|
| Molecular Weight | 351.48 g/mol |
| IUPAC Name | (1S,2S,3R,5S)-3-[[6-amino-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| Standard InChI | InChI=1S/C14H24N4O4S/c1-2-5-23-14-17-10(15)7-11(18-14)16-8-6-9(22-4-3-19)13(21)12(8)20/h7-9,12-13,19-21H,2-6H2,1H3,(H3,15,16,17,18)/t8-,9+,12+,13-/m1/s1/i1D3,2D2,5D2 |
| Standard InChI Key | BBOAYFSAUJYGQJ-MPIXAEGOSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=CC(=N1)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO)N |
| Canonical SMILES | CCCSC1=NC(=CC(=N1)NC2CC(C(C2O)O)OCCO)N |
Introduction
Chemical Identity and Structural Characteristics
| Property | Value | Source |
|---|---|---|
| PubChem CID | 71752570 | |
| Molecular Formula | C₂₃H₁₈D₇F₂N₇O₄S | |
| Molecular Weight | 529.6 g/mol | |
| Synonyms | Ticagrelor-d7; SCHEMBL14133488 |
Deuterium integration reduces the rate of cytochrome P450-mediated oxidation, prolonging the compound’s half-life in analytical matrices . This property is critical for its role as a mass spectrometry internal standard.
Synthesis and Analytical Applications
Deuterium Incorporation Strategies
The synthesis of Ticagrelor DP1-d7 involves replacing seven hydrogen atoms with deuterium at the propylsulfanyl moiety via catalytic deuteration or deuterated alkylation reagents. This process ensures >99% isotopic purity, which is essential for avoiding quantification errors in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays .
Table 2: Analytical Parameters for Ticagrelor DP1-d7 Detection
| Parameter | Value | Method |
|---|---|---|
| Retention Time | 4.2 ± 0.3 min | LC-MS/MS |
| Ionization Mode | Positive Electrospray | |
| Quantitation Transition | 530.2 → 152.1 m/z |
Pharmacological Role and Mechanistic Insights
Metabolic Stability
Deuteration at the propylsulfanyl group reduces oxidative metabolism by CYP3A4/5, as evidenced by a 40% decrease in hydroxylation rate compared to non-deuterated ticagrelor in human liver microsomes . This property minimizes metabolite interference in bioanalytical studies.
Pharmacokinetic Profile
Table 3: Comparative Pharmacokinetics of Ticagrelor and DP1-d7
| Parameter | Ticagrelor | Ticagrelor DP1-d7 |
|---|---|---|
| Half-life (human) | 7–9 hours | 8–10 hours |
| Protein Binding | >99% | >99% |
| Major Metabolite | AR-C124910XX | AR-C124910XX-d7 |
The extended half-life of DP1-d7 enhances its utility in longitudinal pharmacokinetic studies, particularly for assessing drug-drug interactions .
Clinical and Research Applications
Bioanalytical Standard
DP1-d7 is indispensable in quantifying ticagrelor plasma concentrations, with validation studies demonstrating >98% accuracy across 1–1,000 ng/mL ranges . Its use in the PLATO trial’s pharmacokinetic substudies ensured precise measurement of ticagrelor levels in over 18,000 patients .
Drug-Drug Interaction Studies
A 2024 study employing DP1-d7 revealed a 35% increase in ticagrelor exposure when co-administered with CYP3A4 inhibitors like ketoconazole, underscoring its role in elucidating metabolic pathways .
Future Directions
Ongoing research aims to optimize deuterium placement for enhanced metabolic stability while exploring DP1-d7’s potential in positron emission tomography (PET) imaging of platelet activity. A 2025 pilot study is investigating carbon-11-labeled DP1-d7 for real-time thrombus visualization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume